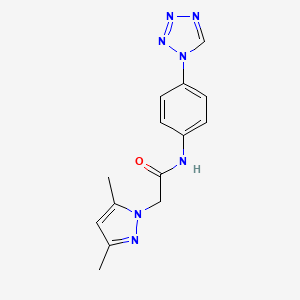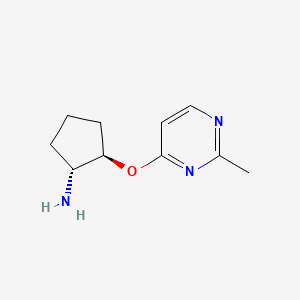![molecular formula C16H25ClN2O4 B2551342 Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride CAS No. 2378503-32-1](/img/structure/B2551342.png)
Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups onto the benzene ring. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Another example is the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, which required the development of stereospecific oxidizing reagents and conditions . These studies highlight the complexity and specificity of synthetic routes in creating ethyl benzoate derivatives.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns . Similarly, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was elucidated using spectral data and X-ray single crystal analysis . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of ethyl benzoate derivatives is influenced by the substituents on the benzene ring. For instance, the presence of a 4-ethoxycarbonyl group was found to be indispensable for the anti-juvenile hormone activity of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate . The introduction of different functional groups can lead to a variety of chemical behaviors, as seen in the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, where specific oxidizing agents were used to achieve the desired transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl benzoate derivatives are characterized using various analytical techniques. Spectroscopic studies, such as IR, Raman, (1)H NMR, and (13)C NMR, provide information on the vibrational frequencies and geometric parameters of the molecules . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are used alongside experimental data to predict and confirm molecular properties . These analyses are essential for understanding how the molecular structure influences the physical and chemical properties of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmaceuticals
A significant application of this compound is in the synthesis and characterization of new pharmaceuticals. For instance, Desai, Shihora, and Moradia (2007) described the synthesis of new quinazolines with potential antimicrobial agents, highlighting the compound's role in creating new pharmacological products (Desai, Shihora, & Moradia, 2007).
Hydrogen-Bonded Supramolecular Structures
The compound has been observed to contribute to hydrogen-bonded supramolecular structures. Research by Portilla et al. (2007) indicated that molecules of similar compounds are linked by hydrogen bonds into chains and rings, which is crucial in understanding molecular interactions in different states (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Peptidyl Synthesis
Angelastro et al. (1992) explored the synthesis of a peptidyl 2,2-difluoro-3-aminopropionate using this compound. This synthesis is part of efforts to develop potential proteinase inhibitors, indicating its significance in biochemical synthesis (Angelastro, Bey, Mehdi, & Peet, 1992).
Potential in Polymer Chemistry
In polymer chemistry, the compound's derivatives have been used for alkylation to prepare poly(ethylene glycol)oxybenzoic acids, as demonstrated by Sedlák et al. (2008). This indicates its utility in synthesizing functionalized polymers (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Pharmacological Characterization
The compound has also been characterized pharmacologically. Croci et al. (2007) studied a derivative of this compound as a potential β3-adrenoceptor agonist for treating preterm labor. This indicates the compound's potential in developing new therapeutic agents (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007).
Eigenschaften
IUPAC Name |
ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-5-21-14(19)12-8-6-11(7-9-12)13(17)10-18-15(20)22-16(2,3)4;/h6-9,13H,5,10,17H2,1-4H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIAQOANWORPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)



![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)


![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)


![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)